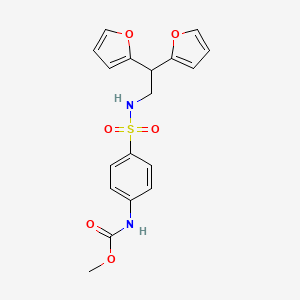
methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate” is a complex organic compound. It contains a carbamate group (-NHCOO-) and a sulfamoyl group (-SO2NH-), both of which are common in many pharmaceuticals . The compound also contains furan rings, which are oxygen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan rings would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbamate and sulfamoyl groups, as well as the furan rings. For instance, furan rings can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carbamate group could increase its polarity .Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives, including the compound , have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The incorporation of the furan nucleus into medicinal chemistry is a strategic approach to combat microbial resistance, which is a growing global concern . The compound’s structure allows for interaction with bacterial cell walls, disrupting their function and leading to bacterial cell death.
Epoxy Resin Synthesis
Furan derivatives are also used in the synthesis of epoxy resins. These resins are valuable in various industrial applications due to their adhesive properties and chemical resistance. The furan moiety can improve the thermal and mechanical properties of the resulting polymers, making them suitable for high-performance materials .
Suzuki–Miyaura Coupling
The compound has potential use in Suzuki–Miyaura coupling reactions as a boron reagent. This type of coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The furan derivative could act as a nucleophilic organic group that is transferred from boron to palladium during the reaction .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound can be utilized to create various complex molecules. Its structure allows for multiple reactions, including radical bromination and further conversion into different functional groups, which can be pivotal in synthesizing pharmaceuticals and other organic compounds .
Material Science
In material science, furan derivatives are explored for their properties in creating sustainable and environmentally friendly materials. The compound can be derived from natural cellulose and hemicellulose feedstocks, offering a bio-renewable source for material production .
Biological Potential in Drug Design
Indole derivatives, which share structural similarities with furan compounds, have shown significant biological potential. They exhibit anti-inflammatory and analgesic activities, suggesting that furan derivatives like the one could be explored for similar pharmacological applications .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl N-[4-[2,2-bis(furan-2-yl)ethylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-24-18(21)20-13-6-8-14(9-7-13)27(22,23)19-12-15(16-4-2-10-25-16)17-5-3-11-26-17/h2-11,15,19H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYIWADRXQLGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

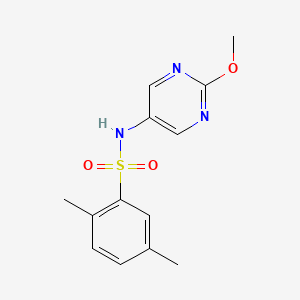
![[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanamine;dihydrochloride](/img/structure/B2784934.png)
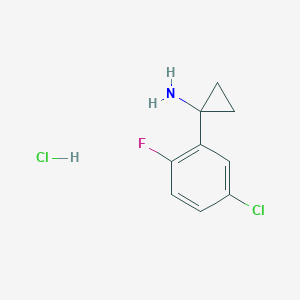
![2-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2784937.png)
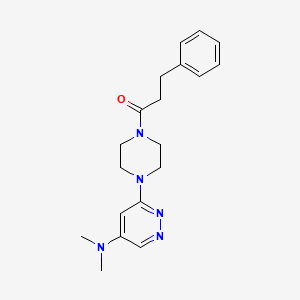
![Ethyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2784941.png)
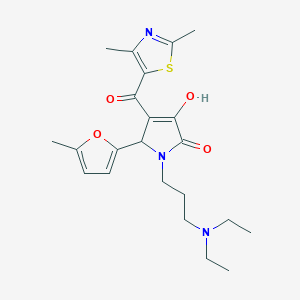

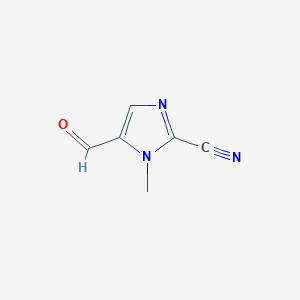
![8-Oxa-3-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2784951.png)

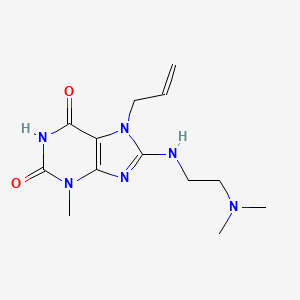
![tert-butyl N-(3-{2-[2-(3-{[(tert-butoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamate](/img/structure/B2784955.png)
![4-methanesulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2784956.png)